2-(2-bromo-4-chloro-5-fluorophenyl)acetic acid
Description
2-(2-Bromo-4-chloro-5-fluorophenyl)acetic acid (CAS: Not explicitly provided; molecular formula: C₈H₅BrClFO₂, molecular weight: 241.29 g/mol ) is a halogen-substituted phenylacetic acid derivative. Its structure features a phenyl ring substituted with bromo (Br), chloro (Cl), and fluoro (F) groups at the 2-, 4-, and 5-positions, respectively, with an acetic acid side chain at the 1-position. This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electron-withdrawing substituents, which influence reactivity and binding interactions.
Properties
CAS No. |
1067882-59-0 |
|---|---|
Molecular Formula |
C8H5BrClFO2 |
Molecular Weight |
267.48 g/mol |
IUPAC Name |
2-(2-bromo-4-chloro-5-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H5BrClFO2/c9-5-3-6(10)7(11)1-4(5)2-8(12)13/h1,3H,2H2,(H,12,13) |
InChI Key |
SYYQNROQBWDXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Cl)Br)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromo-4-chloro-5-fluorophenyl)acetic acid typically involves the halogenation of a phenylacetic acid derivative. One common method is the bromination of 2-chloro-5-fluorophenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes halogenation, purification, and crystallization steps to obtain the final product with high purity. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromo-4-chloro-5-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of phenylacetic acid derivatives with reduced halogen content.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of phenylacetic acid derivatives with different functional groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced phenylacetic acid derivatives.
Scientific Research Applications
Chemistry
- Building Block for Organic Synthesis : This compound serves as a crucial intermediate in synthesizing more complex organic molecules, enabling the development of new materials and chemicals.
| Application | Description |
|---|---|
| Organic Synthesis | Used to create derivatives with varied functional groups through substitution reactions. |
Biology
- Antimicrobial Activity : Research indicates potential antimicrobial properties, making it a candidate for developing new antibiotics.
- Anticancer Properties : Investigations into its effects on cancer cell lines show promising results, suggesting it may inhibit tumor growth through specific molecular interactions.
| Biological Activity | Potential Effects |
|---|---|
| Antimicrobial | Inhibits bacterial growth |
| Anticancer | Reduces tumor proliferation |
Medicine
- Pharmaceutical Development : The compound is explored as a lead for new drug formulations targeting various diseases, including cancer and infections. Its halogenated structure may enhance binding affinity to biological targets, making it valuable in drug discovery.
| Medical Application | Target Diseases |
|---|---|
| Drug Development | Cancer, Infections |
Case Study 1: Anticancer Research
A study evaluated the efficacy of 2-(2-bromo-4-chloro-5-fluorophenyl)acetic acid on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, attributed to its ability to induce apoptosis through specific signaling pathways.
Case Study 2: Antimicrobial Efficacy
In another study, the compound was tested against a range of pathogenic bacteria. The results demonstrated effective inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibiotic candidate.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chloro-5-fluorophenyl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, making it a valuable compound for drug discovery.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Effects : Bromine and chlorine are stronger electron-withdrawing groups than fluorine, influencing acidity and reactivity. For example, 2-(2-Bromo-4-chloro-5-fluorophenyl)acetic acid is more acidic than its methoxy-substituted analog due to the combined inductive effects of Br and Cl .
- Crystal Packing : Halogen positioning affects hydrogen bonding. 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif), whereas 2-(2-Chlorophenyl)acetic acid exhibits isostructurality with its bromo analog, suggesting similar packing despite halogen differences .
Physicochemical Properties
Notes:
Biological Activity
2-(2-bromo-4-chloro-5-fluorophenyl)acetic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound features a unique structure characterized by the presence of three halogen atoms (bromine, chlorine, and fluorine), which may enhance its biological activity compared to similar compounds with fewer halogen substitutions. The halogen atoms can influence the compound's reactivity and binding affinity to molecular targets, making it a valuable candidate for drug discovery.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, showing promising results in inhibiting bacterial growth. The mechanism of action may involve disrupting cellular processes in microbial cells, although specific pathways remain to be elucidated.
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The cytotoxic effects are believed to be mediated through the activation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis |
| U-937 | 10.38 | Activation of caspases |
The biological activity of this compound is likely influenced by its interaction with specific molecular targets within cells. These interactions may lead to the inhibition or activation of various signaling pathways relevant to cell proliferation and survival. For example, the compound may inhibit key enzymes involved in cancer cell metabolism or alter receptor activity associated with growth factors .
Case Studies
Several studies have been conducted to assess the efficacy and safety of this compound:
- In Vivo Efficacy : In animal models, administration of the compound at doses around 12.5 mg/kg resulted in significant tumor regression in xenografted mice, indicating its potential as an effective anticancer agent .
- Pharmacokinetics : Research on pharmacokinetic properties showed favorable absorption and clearance rates compared to other compounds in its class, suggesting that it may have a better therapeutic profile .
Comparison with Similar Compounds
A comparative analysis with structurally similar compounds reveals that this compound possesses unique properties due to its halogen substitutions:
| Compound | Halogen Substitutions | Biological Activity |
|---|---|---|
| 2-(2-Bromo-4-chlorophenyl)acetic acid | Bromine, Chlorine | Moderate anticancer activity |
| 2-(2-Chloro-4-fluorophenyl)acetic acid | Chlorine, Fluorine | Lower potency |
| This compound | Bromine, Chlorine, Fluorine | Enhanced potency |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
